molecular formula C9H9BrN4 B8651762 5-(4-Bromo-3,5-dimethylphenyl)-2H-1,2,3,4-tetrazole

5-(4-Bromo-3,5-dimethylphenyl)-2H-1,2,3,4-tetrazole

Cat. No.: B8651762
M. Wt: 253.10 g/mol
InChI Key: ZUYUSHLQAGYSDF-UHFFFAOYSA-N
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Description

5-(4-Bromo-3,5-dimethylphenyl)-2H-1,2,3,4-tetrazole is a useful research compound. Its molecular formula is C9H9BrN4 and its molecular weight is 253.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

5-(4-bromo-3,5-dimethylphenyl)-2H-tetrazole

InChI

InChI=1S/C9H9BrN4/c1-5-3-7(4-6(2)8(5)10)9-11-13-14-12-9/h3-4H,1-2H3,(H,11,12,13,14)

InChI Key

ZUYUSHLQAGYSDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C2=NNN=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(4-Bromo-3,5-dimethylphenyl)-2H-tetrazole may be obtained as follows: To a solution of 135 g (0.642 mol) 4-bromo-3,5-dimethylbenzonitrile in 960 mL anhydrous xylene, 141.6 g (1.028 mol) sodium azide and 10.48 g (1.028 mol) triethylammonium chloride is added. The mixture is heated to 115° C. and stirred overnight. After cooling to r.t. the reaction mixture is poured into 2 L of ice water and the pH is adjusted to pH=1 by acidification with conc. aq. hydrochloric acid. Stirring is continued for 1 h. The crude product is filtered off, washed with n-hexane (lx 500 mL) and water (3×600 mL) and dried to yield the intermediate 5-(4-bromo-3,5-dimethylphenyl)-2H-tetrazole. 166 g (0.29 mol) 5-(4-bromo-3,5-dimethylphenyl)-2H-tetrazole is dissolved in 3.2 L DMF and cooled to −10° C., before 305 g (2.15 mol) iodomethane is added. Afterwards, a solution of 71.3 g (0.742 mol) sodium tert-butoxide in 810 mL anhydrous THF is added slowly over a period of 25 min whilst keeping the temperature constant. After full conversion the reaction mixture is warmed to r.t. and poured into 1 L water. The resulting suspension is stirred for an additional hour at r.t. The crude product is filtered off, washed with water (3×1 L) and dried. After recrystallization from acetonitrile/water (1:1) mixture 90.8 g of the title compound is obtained as off white solid.
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
141.6 g
Type
reactant
Reaction Step One
Quantity
10.48 g
Type
reactant
Reaction Step One
Quantity
960 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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